propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 843627-58-7
Cat. No.: VC7182906
Molecular Formula: C23H23NO7
Molecular Weight: 425.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843627-58-7 |
|---|---|
| Molecular Formula | C23H23NO7 |
| Molecular Weight | 425.437 |
| IUPAC Name | propyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C23H23NO7/c1-5-12-28-22(26)15-6-8-16(9-7-15)30-21-14(2)29-19-13-17(31-23(27)24(3)4)10-11-18(19)20(21)25/h6-11,13H,5,12H2,1-4H3 |
| Standard InChI Key | MFCCBVCSTFTHBN-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C |
Introduction
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its structure incorporates:
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A chromen-4-one (coumarin) core.
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A benzoate ester group.
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A dimethylcarbamoyl moiety.
This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Synthesis Pathway
The synthesis of propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves multiple steps:
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Starting Materials:
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Chromenone derivatives.
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Benzoic acid derivatives.
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Dimethylcarbamoyl chloride.
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Reaction Steps:
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Esterification of benzoic acid with propanol.
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Coupling of the chromenone derivative with dimethylcarbamoyl chloride under controlled conditions.
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Final assembly of the molecule through condensation reactions.
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Reaction Conditions:
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Solvents such as dichloromethane or ethanol.
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Catalysts like pyridine or triethylamine to facilitate esterification and carbamoylation reactions.
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Biological Activities
Coumarin derivatives, including this compound, are known for their wide range of biological effects:
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Anti-inflammatory Activity:
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The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing pro-inflammatory mediators.
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Antioxidant Properties:
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The chromenone core can scavenge free radicals, potentially protecting cells from oxidative stress.
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Anticancer Potential:
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Coumarins have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways.
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Potential Applications
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate holds promise in:
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Pharmaceutical Development:
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As a lead compound for anti-inflammatory or anticancer drugs.
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Material Science:
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Potential use in designing bioactive materials due to its chemical stability and functional groups.
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Mechanism of Action
The biological activity of this compound is hypothesized to involve:
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Binding to enzymatic targets (e.g., COX or LOX enzymes).
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Modulation of signaling pathways associated with inflammation or oxidative stress.
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Interaction with DNA or proteins in cancer cells, leading to apoptosis or growth inhibition.
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